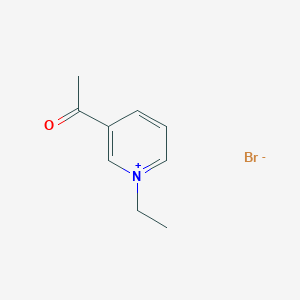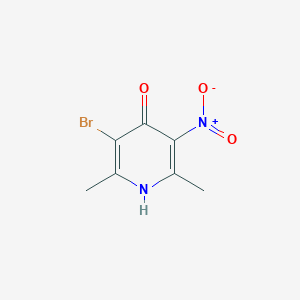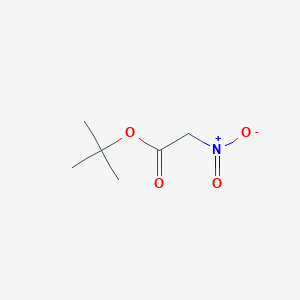
Tert-butyl nitroacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl nitroacetate is an organic compound with the molecular formula C₆H₁₁NO₄ It is a nitroester, characterized by the presence of a nitro group (-NO₂) and an ester group (-COO-)
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Tert-butyl nitroacetate can be synthesized through the esterification of nitroacetic acid with tert-butyl alcohol. The reaction typically involves the use of an acid catalyst such as sulfuric acid or boron trifluoride etherate to facilitate the esterification process . The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems have been employed to achieve a more sustainable and scalable synthesis . These systems allow for better control over reaction conditions and can lead to higher yields and purities compared to traditional batch processes.
Analyse Chemischer Reaktionen
Types of Reactions: Tert-butyl nitroacetate undergoes various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitro compounds with higher oxidation states.
Reduction: The nitro group can be reduced to an amine group (-NH₂) under appropriate conditions.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the tert-butyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or alkoxides (RO⁻) can facilitate substitution reactions.
Major Products:
Oxidation: Formation of nitro compounds with higher oxidation states.
Reduction: Formation of tert-butyl aminoacetate.
Substitution: Formation of various esters depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Tert-butyl nitroacetate has several applications in scientific research:
Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: Research into its potential as a precursor for drug development is ongoing, with studies focusing on its reactivity and functional group transformations.
Industry: this compound is used in the production of specialty chemicals and materials, where its unique reactivity is advantageous.
Wirkmechanismus
The mechanism of action of tert-butyl nitroacetate involves its reactivity towards various chemical reagents. The nitro group can participate in electron-withdrawing interactions, making the compound susceptible to nucleophilic attack. The ester group can undergo hydrolysis or transesterification reactions, leading to the formation of different products depending on the reaction conditions .
Vergleich Mit ähnlichen Verbindungen
Tert-butyl acetate: Similar in structure but lacks the nitro group, making it less reactive in certain chemical transformations.
Nitroethane: Contains a nitro group but lacks the ester functionality, leading to different reactivity patterns.
Ethyl nitroacetate: Similar in structure but with an ethyl group instead of a tert-butyl group, affecting its steric and electronic properties.
Uniqueness: Tert-butyl nitroacetate is unique due to the presence of both the nitro and ester groups, which confer distinct reactivity patterns. The tert-butyl group provides steric hindrance, influencing the compound’s behavior in chemical reactions and making it a valuable intermediate in organic synthesis .
Eigenschaften
IUPAC Name |
tert-butyl 2-nitroacetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO4/c1-6(2,3)11-5(8)4-7(9)10/h4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMQBQFMIOXUDNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
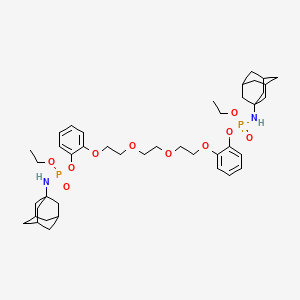
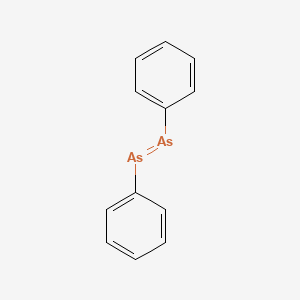
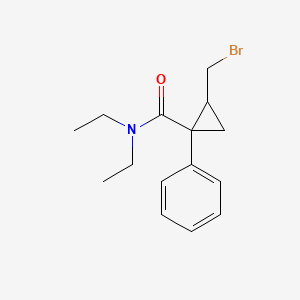



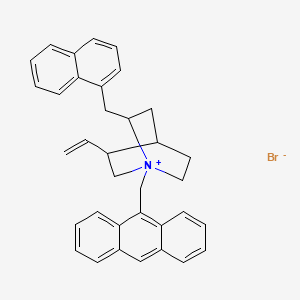
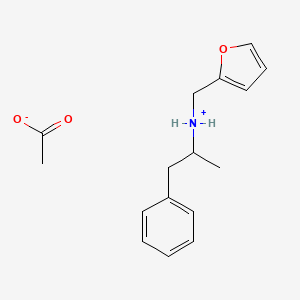
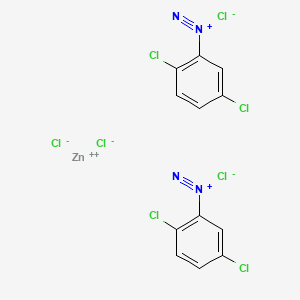
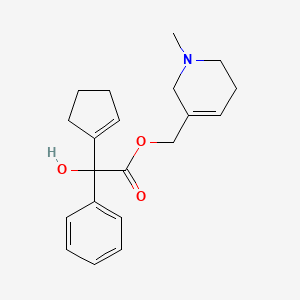

![2-Naphthalenecarboxamide, 3-hydroxy-N-(4-methoxyphenyl)-4-[(4-methylphenyl)azo]-](/img/structure/B13736403.png)
